5beta-Pregnane-3,20-dione

描述

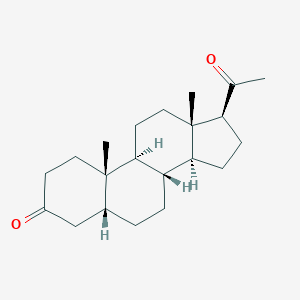

5beta-pregnane-3,20-dione is a C21-steroid that is 5beta-pregnane with oxo groups at positions 3 and 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-oxo steroid, a C21-steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-pregnane.

This compound is a natural product found in Homo sapiens with data available.

作用机制

Target of Action

5beta-Pregnane-3,20-dione, also known as 5β-DHP or pregnanedione, primarily targets several receptors and enzymes in the human body . These include:

These targets play crucial roles in various biological processes, including gene expression, metabolic regulation, and steroid biosynthesis .

Mode of Action

This compound interacts with its targets in several ways . It acts as a positive allosteric modulator of the GABA A receptor and a negative allosteric modulator of the GABA A -rho receptor . It also binds and transactivates the retinoic acid response elements that control the expression of certain genes . Furthermore, it has been found to act as an agonist of the pregnane X receptor (PXR), albeit weakly .

Biochemical Pathways

This compound is an endogenous neurosteroid and an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase . The compound’s interactions with its targets can affect various biochemical pathways, leading to downstream effects on gene expression, metabolic regulation, and more .

Result of Action

The action of this compound results in several molecular and cellular effects . It has been found to possess anesthetic, anxiolytic, and antinociceptive effects . Additionally, it has been found to regulate uterine contractility through activation of the PXR .

生化分析

Biochemical Properties

5beta-Pregnane-3,20-dione is synthesized from progesterone by the enzyme 5β-reductase . It interacts with various enzymes and proteins, including the GABA A receptor, where it acts as a positive allosteric modulator . It also acts as a negative allosteric modulator of the GABA A -rho receptor .

Cellular Effects

This compound has been found to possess anesthetic, anxiolytic, and antinociceptive effects . It also regulates uterine contractility through activation of the pregnane X receptor (PXR) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as an agonist of the PXR . It also directly binds to and antagonizes the oxytocin receptor at nanomolar concentrations .

Dosage Effects in Animal Models

This compound has been shown to possess tocolytic effects in animals

Metabolic Pathways

This compound is involved in the biosynthesis of pregnanolone and epipregnanolone from progesterone

生物活性

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a steroid compound with significant biological activity. It is primarily recognized as an endogenous neurosteroid and an intermediate in the biosynthesis of other steroid hormones. This article explores its biological activities, mechanisms of action, and relevant research findings.

5β-Pregnane-3,20-dione is classified under gluco/mineralocorticoids and progestogens. Its structure is based on a hydroxylated prostane moiety, making it a steroid lipid molecule. The compound is practically insoluble in water and exhibits weak acidic properties, with a pKa indicating its low ionization in physiological conditions .

GABA Receptor Modulation

5β-DHP acts as a positive allosteric modulator of the GABA receptor, albeit with lower affinity compared to other metabolites like allopregnanolone. This modulation results in anxiolytic, anesthetic, and antinociceptive effects. Additionally, it serves as a negative allosteric modulator of the GABA-rho receptor .

Pregnane X Receptor (PXR) Agonism

The compound has been identified as a weak agonist of the pregnane X receptor (PXR), which plays a crucial role in regulating drug metabolism and transport. Although its efficacy is significantly low (EC50 >10,000 μM), this interaction suggests potential implications in drug interactions and metabolic processes .

Oxytocin Receptor Interaction

Research indicates that 5β-DHP may bind to and antagonize the oxytocin receptor at nanomolar concentrations. This action could contribute to its role in maintaining pregnancy by influencing uterine contractility .

Biological Activities

-

Hormonal Effects

- Progestogenic Activity : 5β-DHP exhibits very weak affinity for the progesterone receptor (approximately 1.2% of that of progesterone), indicating limited progestogenic activity .

- Tocolytic Effects : It has been shown to possess tocolytic effects in animal models, potentially mediated through PXR activation .

- Neuroactive Properties

- Erythropoietic Activity

Case Studies

- Study on Oxytocin Receptor Antagonism : One study found that 5β-DHP directly antagonized the oxytocin receptor at low concentrations, which may be crucial for understanding its role in reproductive physiology. However, subsequent studies have failed to replicate these findings, indicating a need for further investigation into this mechanism .

- Erythropoietic Assay : In cooperative erythropoietic assays involving several steroid metabolites, 5β-DHP showed significant increases in iron incorporation into erythrocytes when compared to other steroids like testosterone and 5α-dihydrotestosterone .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| GABA Receptor Modulation | Positive allosteric modulator; anxiolytic and anesthetic effects |

| PXR Agonism | Weak agonist; implications for drug metabolism |

| Oxytocin Receptor Interaction | Potential antagonist; may influence uterine contractility |

| Erythropoietic Activity | Enhances iron incorporation; supports hematopoiesis |

属性

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-XWOJZHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878589 | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-23-4 | |

| Record name | 5β-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Pregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Pregnanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5.beta.-Dihydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,20-PREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the physiological significance of 5beta-Pregnane-3,20-dione conversion in the human body?

A1: this compound is a metabolite of progesterone formed via the enzymatic activity of 5beta-reductase. This enzyme is present in various human tissues, including the brain [], liver [], and endometrium []. While its exact function remains unclear, research suggests this compound might be involved in regulating the sensorium due to the known central nervous system depressant effects of 5beta-pregnane compounds []. Additionally, studies on human umbilical and placental blood vessels indicate a potential role for this compound in maintaining healthy blood flow in the umbilico-placental circulation [].

Q2: How does the activity of 5beta-reductase differ across various tissues and how does this relate to the menstrual cycle?

A2: Research shows that 5beta-reductase exhibits distinct activity patterns across different tissues and is influenced by the menstrual cycle in specific tissues. For instance, in the human endometrium, 5alpha-reductase, another enzyme involved in progesterone metabolism, is mainly found in microsomes, while 5beta-reductase activity is exclusively observed in the cytosol []. Furthermore, the specific activity of these enzymes fluctuates throughout the menstrual cycle, with 5alpha-reductase activity peaking in the early proliferative phase and 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) activity reaching its highest point in the middle of the secretory phase [].

Q3: Does the degree of differentiation in endometrial carcinoma affect the activity of progesterone-metabolizing enzymes?

A3: Yes, the degree of tumor differentiation in endometrial carcinoma appears to influence the activity of enzymes involved in progesterone metabolism. Studies have shown that the specific activity of 5alpha-reductase increases with decreasing tumor differentiation, while the activity of 20alpha-HSD decreases []. This finding highlights the potential implications of progesterone metabolism in the context of endometrial carcinoma.

Q4: Can this compound influence cardenolide production in plants like Digitalis lanata?

A4: Research on Digitalis lanata, a plant known for producing cardenolides, reveals that this compound can significantly increase cardenolide content in light-grown shoot cultures []. This suggests a potential role of this compound in stimulating specific cardenolide biosynthetic pathways, particularly the "norcholanic acid pathway" which leads to the formation of fucose-type cardenolides [].

Q5: How does this compound compare to progesterone and its other metabolites in terms of relaxing human umbilical and placental blood vessels?

A5: Studies on isolated human umbilical and placental blood vessels indicate that both progesterone and this compound are potent vasodilators, exhibiting greater efficacy compared to other tested progestins such as 5alpha-pregnane-3,20-dione and 5alpha-pregnane-3beta-ol-20-one []. This suggests that both progesterone and its metabolite, this compound, might play a crucial role in regulating blood flow in the umbilico-placental system [].

Q6: What is the role of this compound in the context of the serotonergic system and its potential implications for mood disorders?

A6: Research suggests that this compound can significantly increase the firing activity of serotonergic neurons in the dorsal raphe nucleus of female rats []. This effect is particularly interesting considering the established link between the serotonergic system and mood disorders. The study also demonstrated distinct time-frames for the effects of different neurosteroids, with this compound showing a transient effect peaking at 7 days, while dehydroepiandrosterone (DHEA) exhibited a sustained effect over 21 days [].

Q7: How does the interaction of this compound and DHEA with sigma 1 receptors differ?

A7: While both this compound and DHEA can increase the firing activity of serotonergic neurons, their mechanisms of action differ. The effect of DHEA is mediated by sigma 1 receptors, as demonstrated by the ability of the selective sigma 1 receptor antagonist NE-100 to block its effect. In contrast, the effect of this compound is independent of sigma 1 receptors, as NE-100 did not prevent its effect on serotonergic neuron firing [].

Q8: What insights can be gained from the crystal structure of progesterone 5beta-reductase regarding its function?

A8: Crystallization and preliminary crystallographic analysis of selenomethionine-labelled progesterone 5beta-reductase from Digitalis lanata revealed that it belongs to the Rossmann-fold family of proteins []. Enzymes in this family typically bind nucleotides, like NADH or NADPH, which are essential for the reduction reactions catalyzed by reductases. This structural information provides valuable insights into the catalytic mechanism of progesterone 5beta-reductase and its role in converting progesterone to this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。